APE1 Inhibitor III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

APE1-IN-1 is a small molecule inhibitor specifically designed to target human apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is a multifunctional protein that plays a crucial role in the base excision repair (BER) pathway, which is responsible for repairing DNA damage caused by oxidation, alkylation, and single-strand breaks . APE1 also has a redox function that regulates the activity of various transcription factors involved in cellular processes such as growth, inflammation, and angiogenesis . Due to its critical roles in maintaining genome stability and regulating cellular functions, APE1 has become a significant target for cancer therapy and other disease treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APE1-IN-1 involves several steps, starting with the preparation of the core structure, which is typically an indole-2-carboxylic acid derivative . The synthetic route includes the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Carboxylation: The indole core is then carboxylated using carbon dioxide in the presence of a base to form the indole-2-carboxylic acid.

Nitration: The indole-2-carboxylic acid is nitrated using a nitrating agent such as nitric acid to introduce a nitro group at the desired position on the indole ring.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Functionalization: The amino group is further functionalized to introduce various substituents that enhance the inhibitory activity of the compound.

Industrial Production Methods

Industrial production of APE1-IN-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

APE1-IN-1 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

Substitution: Substitution reactions can introduce different functional groups onto the indole ring, modifying the compound’s activity and selectivity.

Common Reagents and Conditions

Common reagents used in the reactions involving APE1-IN-1 include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Substituting Agents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further tested for their biological activities and potential as APE1 inhibitors .

Scientific Research Applications

APE1-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: APE1-IN-1 is used as a tool compound to study the chemical properties and reactivity of indole derivatives.

Biology: In biological research, APE1-IN-1 is employed to investigate the role of APE1 in DNA repair and redox signaling.

Medicine: APE1-IN-1 has potential therapeutic applications in cancer treatment. It is also being explored for its potential in treating other diseases associated with APE1 dysregulation, such as neurodegenerative disorders and cardiovascular diseases.

Industry: In the pharmaceutical industry, APE1-IN-1 serves as a lead compound for the development of new APE1 inhibitors.

Mechanism of Action

APE1-IN-1 exerts its effects by specifically binding to the active site of APE1, thereby inhibiting its endonuclease activity. This inhibition prevents APE1 from cleaving the DNA at apurinic/apyrimidinic sites, leading to the accumulation of DNA damage and ultimately inducing cell death in cancer cells . Additionally, APE1-IN-1 can inhibit the redox function of APE1, which regulates the activity of transcription factors such as AP-1, NF-κB, and HIF-1α. By inhibiting these transcription factors, APE1-IN-1 can modulate various cellular processes, including inflammation, angiogenesis, and cell proliferation .

Comparison with Similar Compounds

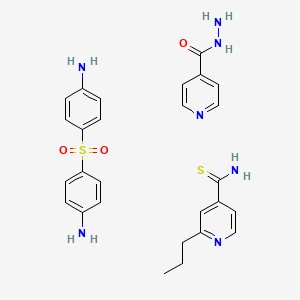

APE1-IN-1 is compared with other similar compounds, such as:

CRT0044876: Another indole-2-carboxylic acid derivative that inhibits APE1 by binding to a pocket distal from the active site.

Myricetin: A flavonoid that also inhibits APE1 but lacks significant inhibition under conditions that disrupt aggregation.

MLS000552981 and MLS000419194: These compounds inhibit APE1 in vitro with low micromolar IC50 values but do not bind specifically to APE1, indicating a nonspecific mode of inhibition.

APE1-IN-1 is unique in its ability to specifically inhibit both the endonuclease and redox functions of APE1, making it a valuable tool for studying the biological roles of APE1 and a promising candidate for therapeutic development .

Properties

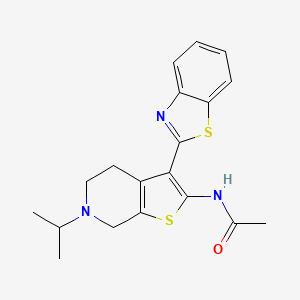

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS2/c1-11(2)22-9-8-13-16(10-22)25-18(20-12(3)23)17(13)19-21-14-6-4-5-7-15(14)24-19/h4-7,11H,8-10H2,1-3H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSPCTGDYFVMJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide](/img/structure/B1228288.png)

![N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1228290.png)

![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)

![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)

![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)

![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)